molecular formula C13H19ClO4S B3845619 1-[(4-Chlorophenyl)methylsulfonyl]-3-propan-2-yloxypropan-2-ol

1-[(4-Chlorophenyl)methylsulfonyl]-3-propan-2-yloxypropan-2-ol

Cat. No.: B3845619
M. Wt: 306.81 g/mol
InChI Key: JZNGIQADVUTAKL-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methylsulfonyl]-3-propan-2-yloxypropan-2-ol is a chemical compound that features a chlorophenyl group, a methylsulfonyl group, and a propan-2-yloxypropan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methylsulfonyl]-3-propan-2-yloxypropan-2-ol typically involves the reaction of 4-chlorobenzyl chloride with sodium methylsulfonate to form 4-chlorobenzyl methyl sulfone. This intermediate is then reacted with 3-chloropropan-2-ol in the presence of a base such as sodium hydroxide to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methylsulfonyl]-3-propan-2-yloxypropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Chlorophenyl)methylsulfonyl]-3-propan-2-yloxypropan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methylsulfonyl]-3-propan-2-yloxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl methyl sulfone: Shares the chlorophenyl and methylsulfonyl groups but lacks the propan-2-yloxypropan-2-ol moiety.

    3-Chloropropan-2-ol: Contains the propan-2-yloxypropan-2-ol moiety but lacks the chlorophenyl and methylsulfonyl groups.

Uniqueness

1-[(4-Chlorophenyl)methylsulfonyl]-3-propan-2-yloxypropan-2-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-3-propan-2-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO4S/c1-10(2)18-7-13(15)9-19(16,17)8-11-3-5-12(14)6-4-11/h3-6,10,13,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNGIQADVUTAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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